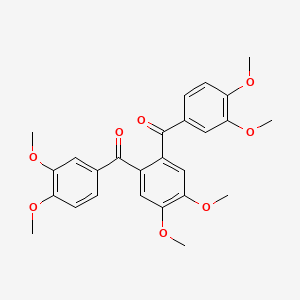
Methanone, (4,5-dimethoxy-1,2-phenylene)bis[(3,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4,5-dimethoxy-1,2-phenylene)bis[(3,4-dimethoxyphenyl)-] is a complex organic compound with the molecular formula C17H18O5 This compound is characterized by its multiple methoxy groups attached to a phenylene core, making it a derivative of benzophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,5-dimethoxy-1,2-phenylene)bis[(3,4-dimethoxyphenyl)-] typically involves the Friedel-Crafts acylation reaction. This method uses benzoyl chloride and a methoxy-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The reaction mixture is often subjected to purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4,5-dimethoxy-1,2-phenylene)bis[(3,4-dimethoxyphenyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methanone, (4,5-dimethoxy-1,2-phenylene)bis[(3,4-dimethoxyphenyl)-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methanone, (4,5-dimethoxy-1,2-phenylene)bis[(3,4-dimethoxyphenyl)-] involves its interaction with various molecular targets. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog with two phenyl groups attached to a carbonyl group.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Similar structure but with hydroxyl groups instead of methoxy groups.
Bis(2,4-dihydroxyphenyl)methanone: Contains hydroxyl groups at different positions on the phenyl rings
Uniqueness
Methanone, (4,5-dimethoxy-1,2-phenylene)bis[(3,4-dimethoxyphenyl)-] is unique due to its multiple methoxy groups, which enhance its solubility and reactivity compared to its analogs. These properties make it a valuable compound for various chemical and biological applications .
Properties
CAS No. |
61603-89-2 |
|---|---|
Molecular Formula |
C26H26O8 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H26O8/c1-29-19-9-7-15(11-21(19)31-3)25(27)17-13-23(33-5)24(34-6)14-18(17)26(28)16-8-10-20(30-2)22(12-16)32-4/h7-14H,1-6H3 |
InChI Key |
KDVFXMVCYCWBEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)C3=CC(=C(C=C3)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















